![molecular formula C22H19F3N4O3 B2687132 5-acetyl-6-(1,3-diphenyl-1H-pyrazol-4-yl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one CAS No. 1022284-41-8](/img/structure/B2687132.png)
5-acetyl-6-(1,3-diphenyl-1H-pyrazol-4-yl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one
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Overview
Description
5-acetyl-6-(1,3-diphenyl-1H-pyrazol-4-yl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a trifluoromethyl group, and a tetrahydropyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-acetyl-6-(1,3-diphenyl-1H-pyrazol-4-yl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one typically involves multi-step organic reactions. One common approach is the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent functional group modifications to introduce the trifluoromethyl and hydroxy groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The trifluoromethyl group and the pyrazole ring can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research has indicated that derivatives of tetrahydropyrimidinones, including the compound , exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds possess activity against a range of pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa . The mechanism often involves the disruption of bacterial cell membranes or interference with metabolic pathways.
Anticancer Properties
The compound has been explored for its potential anticancer effects. Some studies suggest that tetrahydropyrimidine derivatives can induce apoptosis in cancer cells and inhibit tumor growth. For example, derivatives have shown activity against various cancer cell lines, highlighting their potential as chemotherapeutic agents .
Enzyme Inhibition
The compound's structure suggests it could act as an inhibitor for specific enzymes involved in disease processes. For instance, some tetrahydropyrimidinones have been reported to inhibit factor Xa, a key enzyme in the coagulation cascade, presenting opportunities for developing anticoagulant therapies .
Agricultural Applications
Pesticidal Activity
The insecticidal properties of pyrazole-based compounds have been documented, with some derivatives showing efficacy against agricultural pests. The structural features of 5-acetyl-6-(1,3-diphenyl-1H-pyrazol-4-yl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one may contribute to its effectiveness as a pesticide by targeting specific biological pathways in insects .
Material Science Applications
Development of Functional Materials
The unique chemical structure of this compound allows for its incorporation into functional materials. Its ability to form complexes with metals can be utilized in the development of catalysts or sensors. Such materials are vital in various industrial processes and environmental monitoring.
Case Studies
Mechanism of Action
The mechanism of action of 5-acetyl-6-(1,3-diphenyl-1H-pyrazol-4-yl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or inhibition. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 5-acetyl-6-(1,3-diphenyl-1H-pyrazol-4-yl)-4-hydroxy-4-methyl-tetrahydropyrimidin-2(1H)-one
- 5-acetyl-6-(1,3-diphenyl-1H-pyrazol-4-yl)-4-hydroxy-4-(trifluoromethyl)-tetrahydropyrimidin-2(1H)-thione
Uniqueness
The presence of the trifluoromethyl group in 5-acetyl-6-(1,3-diphenyl-1H-pyrazol-4-yl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one distinguishes it from similar compounds. This group can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it unique in its class.
Biological Activity
5-acetyl-6-(1,3-diphenyl-1H-pyrazol-4-yl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound's structure is characterized by a tetrahydropyrimidine core with various substituents that contribute to its biological activity. Its molecular formula is C19H16F3N3O, and it features a trifluoromethyl group, which is known to enhance pharmacological properties.
Synthesis
The synthesis of this compound typically involves the Biginelli reaction or similar multi-component reactions. This method combines an aldehyde, a β-keto ester, and urea or thiourea under acidic conditions to yield the desired product.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
The compound's mechanism of action in inhibiting bacterial growth may involve interference with cell wall synthesis or enzyme inhibition, although specific targets remain to be fully elucidated .
Anticancer Activity
The compound has also been evaluated for anticancer properties. Studies demonstrate cytotoxic effects on various cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
MCF-7 (breast cancer) | 15 |
HeLa (cervical cancer) | 20 |
A549 (lung cancer) | 25 |
Mechanistically, it may induce apoptosis through the activation of caspase pathways and the generation of reactive oxygen species (ROS) .
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
- Cell Signaling Pathways : It could modulate signaling pathways such as MAPK or PI3K/Akt, leading to altered cell survival and proliferation.
- Apoptosis Induction : Activation of apoptotic pathways through caspase activation has been observed in treated cancer cells.
Case Studies
Several studies have documented the efficacy of this compound in preclinical models:
- Antimicrobial Efficacy : A study conducted on the antibacterial activity against multiple strains showed promising results, indicating potential for development as an antibiotic agent .
- Anticancer Evaluation : In vivo studies using xenograft models demonstrated significant tumor growth inhibition when administered at doses correlating with in vitro IC50 values .
Properties
IUPAC Name |
5-acetyl-6-(1,3-diphenylpyrazol-4-yl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F3N4O3/c1-13(30)17-19(26-20(31)27-21(17,32)22(23,24)25)16-12-29(15-10-6-3-7-11-15)28-18(16)14-8-4-2-5-9-14/h2-12,17,19,32H,1H3,(H2,26,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFOUXBGFXPURFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1C(NC(=O)NC1(C(F)(F)F)O)C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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